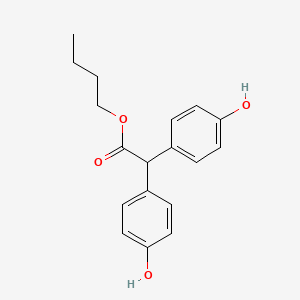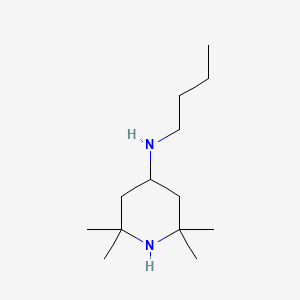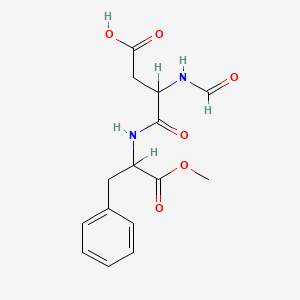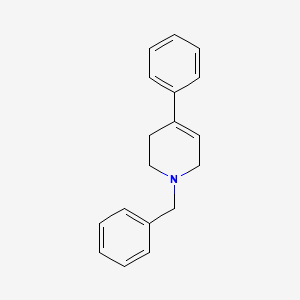
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine . It is a heterocycle with the molecular formula C18H19N . The average mass is 249.350 Da .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring substituted with a benzyl group and a phenyl group .Applications De Recherche Scientifique
PARP-1 Inhibitors
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine derivatives have been researched for their potential role in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This enzyme is involved in DNA repair and modulation of its activity has implications in cancer therapy. Studies have shown that various benzamide analogues linked with a 4-phenyl-1,2,3,6-tetrahydropyridine fragment via alkyl spacers demonstrate significant potential as potent PARP-1 inhibitors (Ishida et al., 2005).
Monoamine Oxidase B (MAO-B) Catalysis
Research involving 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine has explored its interaction with monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. Studies involving deuterium isotope effects on the MAO-B catalyzed oxidation of derivatives of this compound have provided insights into the enzyme's mechanism, contributing to our understanding of neurochemical processes (Anderson et al., 1996).
Crystal and Molecular Structures
The crystal and molecular structures of derivatives of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine have been determined using X-ray methods. This research aids in the understanding of the molecular configurations and potential reactivity of such compounds, which is crucial for their application in various chemical and pharmacological fields (Iwasaki et al., 1987).
Mechanism of Bioactivation
Studies on the mechanism of bioactivation of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs by MAO-B have been conducted. These studies provide insights into the substrate and inactivator properties of various derivatives, which is important for understanding their pharmacological and toxicological profiles (Rimoldi et al., 1995).
Anti-Plasmodial and Anti-Trypanosomal Activities
Recent studies have explored the anti-plasmodial and anti-trypanosomal activities of 1-Benzyl tetrahydropyridin-4-ylidene derivatives. The research focuses on the modification of the benzyl group and its impact on biological activities against pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense. This is significant for developing new therapeutic agents against malaria and trypanosomiasis (Mohsin et al., 2019).
Nuclear Magnetic Resonance and Mass Spectroscopy
Nuclear magnetic resonance and mass spectroscopy studies have been carried out on analogues of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine. These techniques are vital for understanding the chemical nature and potential bioactivity of these compounds, contributing to their application in medicinal chemistry (Bhatti et al., 1988).
Potential in Treating Neurological Disorders
Research has delved into the effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine and its analogues in the context of neurology, particularly in understanding and treating conditions like Parkinson's disease. These studies contribute to the development of models for Parkinson's and the search for therapeutic agents (Langston, 1985).
Propriétés
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFZZRBVWLWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340326 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
38025-45-5 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


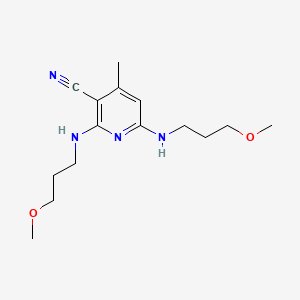
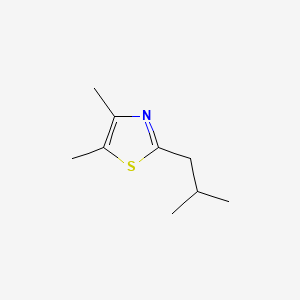
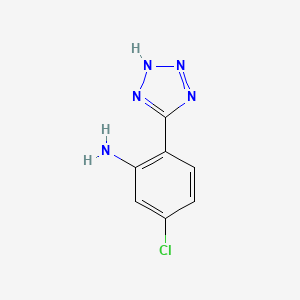
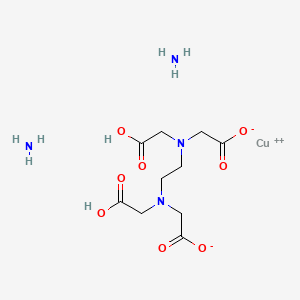
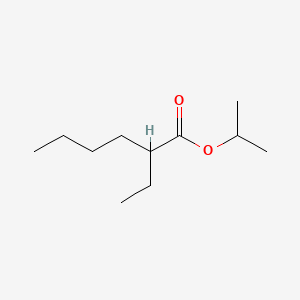
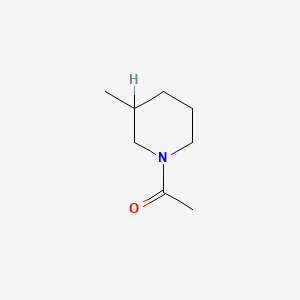
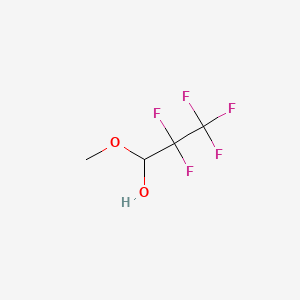
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
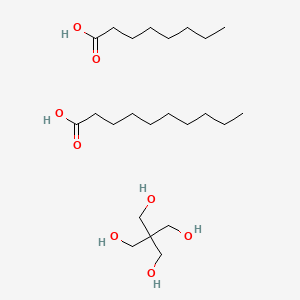
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
